1-(4-(Trifluoromethoxy)phenyl)thiourea

Medicinal Chemistry Lipophilicity SAR

This is a specialized 1,3-disubstituted thiourea with a para-trifluoromethoxy (-OCF3) group, crucial as a reference standard for Riluzole impurity profiling (USP/EP compliance) and as a synthetic precursor to sphingosine kinase inhibitors. The -OCF3 group confers a distinct XLogP3 of 2.6, impacting membrane permeability and analytical retention. Sourcing this exact compound ensures traceability and reliable SAR data; generic substitutions compromise results.

Molecular Formula C8H7F3N2OS
Molecular Weight 236.22 g/mol
CAS No. 142229-74-1
Cat. No. B107697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethoxy)phenyl)thiourea
CAS142229-74-1
SynonymsN-[4-(Trifluoromethoxy)phenyl]thiourea;  (4-Trifluoromethoxyphenyl)thiourea
Molecular FormulaC8H7F3N2OS
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)OC(F)(F)F
InChIInChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
InChIKeyUCOXNOVULREFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1): Physicochemical Profile and Core Applications for Research Sourcing


1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1) is a 1,3-disubstituted thiourea derivative featuring a para-trifluoromethoxy (-OCF3) substituent on the phenyl ring. This compound is classified as an organosulfur building block with a molecular weight of 236.22 g/mol, a predicted melting point of 138–140 °C, and a computed XLogP3 of 2.6, indicating moderate lipophilicity [1]. Its primary documented roles include serving as a reference standard for Riluzole impurity profiling and as a synthetic precursor to sphingosine kinase inhibitors . These defined applications, coupled with the distinct electronic and steric contributions of the -OCF3 group, position this compound as a targeted research tool rather than a generic thiourea intermediate.

1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1): Why In-Class Analogs Cannot Be Simply Interchanged


Substituting 1-(4-(trifluoromethoxy)phenyl)thiourea with an alternative thiourea derivative, such as phenylthiourea or a trifluoromethyl-substituted analog, will alter critical physicochemical and application-specific properties. The -OCF3 group confers a distinct lipophilicity profile (XLogP3 = 2.6) compared to the unsubstituted phenylthiourea (XLogP3 = 0.56) [1], directly impacting membrane permeability, solubility, and analytical retention behavior. Furthermore, this compound holds a unique regulatory identity as a characterized impurity of Riluzole, requiring its use for accurate analytical method validation and quality control . Generic substitution with a different thiourea would not only yield divergent biological data but also fail to meet pharmacopeial traceability requirements for impurity profiling, underscoring the necessity of sourcing this precise chemical entity.

1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1): Quantifiable Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted Phenylthiourea

1-(4-(Trifluoromethoxy)phenyl)thiourea exhibits a computed XLogP3 of 2.6, which is markedly higher than the XLogP3 of 0.56 reported for the unsubstituted phenylthiourea [1][2]. This 4.6-fold increase in calculated lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the trifluoromethoxy group. A structurally related analog, 3-(trifluoromethyl)phenylthiourea, possesses a LogP of 3.13, indicating that the -OCF3 group provides a moderate lipophilicity profile distinct from both unsubstituted and -CF3-substituted thioureas .

Medicinal Chemistry Lipophilicity SAR

Defined Role as a USP/EP Reference Standard for Riluzole Impurity Profiling

1-(4-(Trifluoromethoxy)phenyl)thiourea is a fully characterized reference standard specifically designated for analytical method development and validation (AMV) and quality control (QC) applications related to Riluzole API . This compound corresponds to Riluzole Impurity 3 (or Impurity 10) and is required for traceability against USP or EP pharmacopeial standards . In contrast, generic thioureas such as phenylthiourea lack this regulatory-defined identity and are not suitable for establishing system suitability or quantifying this specific process-related impurity.

Pharmaceutical Analysis Quality Control Impurity Profiling

Synthetic Utility as a Precursor to Sphingosine Kinase Inhibitors

1-(4-(Trifluoromethoxy)phenyl)thiourea is employed as a key reagent in the synthesis of 2-aminothiazole derivatives, which are established sphingosine kinase inhibitors with anticancer and anti-inflammatory activities . While many thioureas can serve as building blocks, this specific aryl thiourea introduces the 4-trifluoromethoxy phenyl moiety into the final inhibitor scaffold, directly influencing target binding affinity. Unsubstituted phenylthiourea or alkyl thioureas would generate structurally divergent analogs with potentially altered kinase selectivity profiles.

Medicinal Chemistry Kinase Inhibition Cancer Research

Potential Utility in Hydrogen-Bonding Organocatalysis Based on Thiourea Class Properties

Thiourea derivatives are well-established as dual hydrogen-bond donors in organocatalysis, capable of activating electrophiles and stabilizing transition states in a variety of asymmetric transformations [1]. The presence of the electron-withdrawing -OCF3 group on the phenyl ring of 1-(4-(trifluoromethoxy)phenyl)thiourea is predicted to enhance the acidity of the thiourea N-H protons compared to unsubstituted phenylthiourea, thereby strengthening hydrogen-bonding interactions with Lewis-basic substrates . While direct catalytic rate or enantioselectivity data for this specific compound are not available in the open literature, this electronic tuning principle is well-documented in the class of arylthiourea organocatalysts.

Organocatalysis Asymmetric Synthesis H-Bond Donor

1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1): Targeted Application Scenarios Aligned with Quantitative Differentiation


Pharmaceutical Quality Control: Riluzole Impurity Reference Standard

This compound is essential for analytical laboratories performing method development, validation, or routine quality control for Riluzole drug substance or drug product. Its defined identity as Riluzole Impurity 3/10 allows for accurate system suitability testing, impurity quantification, and compliance with USP/EP monograph requirements . Procurement of this precise reference standard ensures traceability and reliability of analytical data in regulatory submissions.

Medicinal Chemistry: Building Block for Sphingosine Kinase Inhibitor Synthesis

As a reagent for the construction of 2-aminothiazole-based sphingosine kinase inhibitors, this compound is employed in synthetic routes targeting anticancer and anti-inflammatory agents . Its use directly installs the 4-trifluoromethoxyphenyl pharmacophore, a moiety known to influence kinase binding. Sourcing this specific thiourea is critical for maintaining the integrity of structure-activity relationship (SAR) studies within this inhibitor class.

Catalysis Research: Development of Electron-Deficient Arylthiourea Organocatalysts

Researchers in asymmetric synthesis can utilize this compound to explore the impact of the -OCF3 group on hydrogen-bonding catalysis. The electron-withdrawing nature of the trifluoromethoxy substituent is anticipated to increase N-H acidity relative to phenylthiourea, potentially enhancing catalytic activity in dual H-bond donor activation modes . This compound serves as a promising scaffold for catalyst optimization campaigns.

Structure-Activity Relationship (SAR) Studies: Lipophilicity and Electronic Modulation

In programs aimed at optimizing the pharmacokinetic or pharmacodynamic profile of thiourea-containing leads, this compound offers a well-defined point of comparison for evaluating the effect of the -OCF3 group. Its computed XLogP3 of 2.6 provides a substantial increase in lipophilicity compared to unsubstituted phenylthiourea (0.56) while remaining less lipophilic than -CF3 analogs (~3.1) [1][2]. This enables fine-tuning of membrane permeability and solubility in lead optimization.

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